molecular formula C13H13N3O4S B2436264 2-methyl-5-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide CAS No. 902249-00-7

2-methyl-5-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2436264
CAS No.: 902249-00-7
M. Wt: 307.32
InChI Key: GWMCNHXJAGBLNK-UHFFFAOYSA-N
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Description

(2-Methyl-5-nitrophenyl)sulfonylamine is a chemical compound with the molecular formula C13H13N3O4S and a molecular weight of 307.32 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-methyl-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-10-5-6-12(16(17)18)8-13(10)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMCNHXJAGBLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of p-Nitrotoluene

The patent CN107805212B outlines a scalable method for synthesizing nitro-substituted benzenesulfonyl chlorides. Adapting this approach:

  • Reactants : p-Nitrotoluene (4-methylnitrobenzene) and chlorosulfonic acid (1:1.2–1.5 weight ratio).
  • Solvent : Chlorobenzene, dichloromethane, or carbon tetrachloride/chlorobenzene mixtures.
  • Conditions : Stirring at 100–150°C for sulfonation, followed by quenching with water (0.3–0.4× solvent volume) to isolate 2-methyl-5-nitrobenzenesulfonyl chloride.

Mechanistic Insights :

  • Chlorosulfonic acid acts as both a sulfonating agent and a Lewis acid, directing electrophilic substitution.
  • The nitro group (meta-directing) and methyl group (ortho/para-directing) collaborate to position the sulfonyl chloride at C1.

Nitration Considerations

While the patent employs pre-nitrated toluene, alternative routes may involve nitrating 2-methylbenzenesulfonic acid. However, the nitro group’s meta-directing nature complicates regioselectivity, making pre-nitrated substrates preferable for scalability.

Coupling with (Pyridin-2-Yl)Methylamine

Amine Preparation

(Pyridin-2-yl)methylamine is synthesized via reductive amination of pyridine-2-carbaldehyde or through Gabriel synthesis, though commercial availability often makes this step unnecessary.

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with (pyridin-2-yl)methylamine under Schotten-Baumann conditions:

  • Reactants : 2-Methyl-5-nitrobenzenesulfonyl chloride and (pyridin-2-yl)methylamine (1:1 molar ratio).
  • Base : Triethylamine or aqueous NaOH to neutralize HCl byproduct.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane at 0–25°C.

Optimization Parameters :

  • Stoichiometry : Excess amine (1.2 eq) ensures complete conversion.
  • Purification : Ethanol washes remove unreacted amine, followed by recrystallization from acetonitrile.

Alternative Synthetic Routes and Comparative Analysis

Direct Nitration of 2-Methylbenzenesulfonamide

Nitrating 2-methylbenzenesulfonamide with mixed HNO₃/H₂SO₄ risks over-nitration and requires stringent temperature control (0–5°C). This method yields <30% due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Aryl halides (e.g., 2-methyl-5-nitroiodobenzene) can undergo sulfamation via Pd-catalyzed coupling with (pyridin-2-yl)methylamine. However, halogenation of the benzene ring adds steps, reducing cost-efficiency.

Industrial-Scale Production and Process Optimization

Solvent Selection

  • Sulfonation : Chlorobenzene minimizes side reactions due to its high boiling point (131°C) and inertness.
  • Coupling : THF enhances amine solubility, accelerating reaction kinetics.

Catalytic Hydrogenation (Byproduct Mitigation)

Residual nitro groups from incomplete reactions are reduced using 10% Pd/C under H₂ (0.1–2.0 MPa). This step is omitted in the target synthesis but critical in related compounds.

Yield and Purity Data

Step Yield (%) Purity (%) Key Impurities
Sulfonation 85–90 95 Unreacted p-nitrotoluene
Sulfonamide coupling 75–80 98 Bis-sulfonamide

Challenges and Troubleshooting

Regioselectivity in Sulfonation

Conflicting directing effects (methyl vs. nitro) necessitate excess chlorosulfonic acid (1.5 eq) to drive the reaction to completion.

Amine Stability

(Pyridin-2-yl)methylamine is hygroscopic; reactions require anhydrous conditions to prevent hydrolysis to pyridine-2-methanol.

Purification of Nitro-Containing Compounds

Column chromatography on silica gel (ethyl acetate/hexane) resolves nitro-byproducts, though recrystallization is preferred for industrial scale.

Chemical Reactions Analysis

Analytical and Structural Data

Property Observation Reference
Crystal structure Nitro group twisted by ~9.61° relative to the benzene ring; N–H⋯O hydrogen bonding observed in the crystal lattice .
Synthesis reagents Chlorosulfonic acid (sulfonation), pyridine (as a base), and pyridinemethylamine (for sulfonamide formation) .
Functional group stability Nitro group remains intact during sulfonation; sulfonamide formation is selective for the amine nucleophile .

Potential Reaction Pathways

a. Hydrogenation Reduction
While not directly applied to this compound, related sulfonamides undergo nitro-to-amine reduction under high-pressure hydrogenation with catalysts like Pd/C or Raney nickel . This suggests that the nitro group in the target compound could be reduced to an amino group under similar conditions, though the sulfonamide’s stability under such conditions would need verification.

b. Substitution Reactions
The sulfonamide’s N–S bond is typically stable under mild conditions but may undergo hydrolysis under acidic or basic conditions, releasing the amine component .

Antimicrobial Activity Considerations

While not directly studied for this compound, sulfonamide derivatives with nitro and aromatic substituents (e.g., benzothiazole moieties) often exhibit potent antimicrobial activity . Structural features like electron-withdrawing groups (e.g., nitro) and sulfur-containing moieties may enhance binding to bacterial enzymes such as DHFR or DHPS, as observed in similar analogs .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-methyl-5-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide exhibit promising antimicrobial properties. For instance, new thiopyrimidine–benzenesulfonamide compounds were evaluated for their ability to inhibit various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies indicated that specific derivatives could serve as effective antimicrobial agents due to their capacity to suppress biofilm formation and exhibit bactericidal activity at low concentrations .

Anticancer Potential

Sulfonamide derivatives, including those related to this compound, have been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The design and synthesis of novel sulfonamide derivatives have led to the identification of compounds with significant cytotoxic activity against various human cancer cell lines, including those associated with breast and colon cancers .

Kinase Inhibition

The compound has also been identified as a kinase inhibitor. Kinases are crucial in numerous cellular processes, including signal transduction pathways that regulate cell growth and metabolism. The inhibition of specific kinases by sulfonamide derivatives could lead to therapeutic strategies for diseases characterized by abnormal cell proliferation, such as cancer .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess the efficacy against Gram-negative bacteriaCompounds showed significant inhibition of K. pneumoniae and P. aeruginosa with MIC values indicating bactericidal properties .
Cytotoxicity Testing Evaluate anticancer effectsSeveral derivatives demonstrated strong cytotoxic effects on breast and colon cancer cell lines, inducing apoptosis .
Kinase Inhibition Study Investigate potential as kinase inhibitorsIdentified several compounds that effectively inhibited key kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)sulfonylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Methyl-5-nitrophenyl)sulfonylamine can be compared to other sulfonyl and pyridylmethyl amines. Similar compounds include:

  • [(2-Methyl-5-nitrophenyl)sulfonyl]methylamine
  • (2-Methyl-5-nitrophenyl)sulfonylamine
  • (2-Methyl-5-nitrophenyl)sulfonylamine

These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and applications .

Biological Activity

2-Methyl-5-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's structure comprises a nitro group, a sulfonamide moiety, and a pyridine ring, which contribute to its diverse biological effects. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4O4SC_{12}H_{12}N_4O_4S. The compound features:

  • Methyl group at position 2 of the benzene ring.
  • Nitro group at position 5 of the benzene ring.
  • Pyridine ring attached via a methyl linkage to the sulfonamide.

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes nitration, sulfonation, and coupling reactions. A notable method involves the reaction of 2-methyl-5-nitroaniline with pyridine derivatives under acidic conditions to yield the target sulfonamide .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sulfonamide derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, with some derivatives showing MIC values as low as 46.9 µg/mL against resistant strains .

Anticancer Activity

Research indicates that compounds with similar structural components to this compound may possess anticancer properties. For instance, related sulfonamides have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common pathway through which these compounds exert their effects. For example, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various sulfonamide derivatives, this compound was evaluated for its antibacterial activity against a panel of pathogens. The results showed that this compound had superior activity against resistant strains compared to traditional antibiotics .

Study 2: Cytotoxicity in Cancer Cells

A study examining the cytotoxic effects of various sulfonamides on human cancer cell lines revealed that this compound induced significant apoptosis in breast cancer cells at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved the modulation of apoptosis-related proteins .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

FeatureImportance
Nitro GroupEnhances electron-withdrawing capacity, increasing reactivity towards biological targets
Sulfonamide MoietyEssential for antibacterial activity through inhibition of bacterial folate synthesis
Pyridine RingContributes to interaction with biological receptors and enhances solubility

Q & A

Q. Optimization factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; THF balances reactivity and selectivity .
  • Catalyst use : Pd-based catalysts (e.g., Suzuki-Miyaura coupling for pyridine derivatives) improve cross-coupling efficiency .

How can the molecular structure and crystallography of this compound be validated experimentally?

Basic Research Question
Structural validation employs:

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzene and pyridine rings is ~75.75°, critical for assessing planarity .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C5, pyridinylmethyl at N-sulfonamide) .
    • FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and nitro N-O stretches (~1520 cm⁻¹) .

What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Advanced Research Question
Discrepancies in bioactivity data (e.g., enzyme inhibition or antimicrobial potency) arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms. Validate using standardized protocols (CLSI guidelines) .
  • Structural analogs : Minor modifications (e.g., methyl vs. ethyl groups on the pyridine ring) alter binding affinity. Perform structure-activity relationship (SAR) studies with controlled substituent variations .
  • Pharmacokinetic factors : Solubility (enhanced by nitro groups) and metabolic stability (assessed via hepatic microsome assays) influence in vivo vs. in vitro results .

How can computational methods predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase). Key interactions include:
    • Hydrogen bonding between sulfonamide S=O and active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .
    • π-π stacking between pyridine and aromatic residues .
  • MD simulations : GROMACS or AMBER to assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
  • Validation : Compare computational results with experimental IC₅₀ values and mutagenesis studies .

What advanced techniques optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Advanced Research Question

  • DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a 3² factorial design optimizes Suzuki coupling yield by varying Pd(OAc)₂ (0.5–2 mol%) and temperature (60–100°C) .
  • Flow chemistry : Continuous synthesis improves heat transfer and reduces side reactions in exothermic steps (e.g., nitro group reduction) .
  • In-line analytics : ReactIR or HPLC monitors intermediates in real time, enabling rapid adjustments .

How do electronic effects of substituents (e.g., nitro, methyl) influence the compound’s reactivity and stability?

Advanced Research Question

  • Nitro group : Strong electron-withdrawing effect deactivates the benzene ring, reducing electrophilic substitution but enhancing sulfonamide acidity (pKa ~8–10) .
  • Methyl group : Ortho-directing effect stabilizes intermediates during functionalization. Steric hindrance at the methyl position slows hydrolysis of the sulfonamide bond .
  • Pyridinylmethyl : The pyridine nitrogen participates in hydrogen bonding, affecting solubility and crystallinity .

What methodologies assess the compound’s potential for off-target interactions in drug discovery?

Advanced Research Question

  • Selectivity profiling : Screen against a panel of 100+ kinases or GPCRs using radioligand binding assays .
  • CYP450 inhibition assays : Measure IC₅₀ values for major cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic interference .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies unintended protein targets in cell lysates .

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